4-Iodo-N-isopropylbenzamide
Overview
Description
4-Iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H12INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the para position and an isopropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isopropylbenzamide typically involves the reaction of 4-iodobenzoic acid with isopropylamine. The process begins with the conversion of 4-iodobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation Reactions: The amide group can react with other reagents to form new amide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid can be used to oxidize the iodine atom.
Amidation: Reagents like acyl chlorides or anhydrides can be used to modify the amide group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides or nitriles can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Amidation Products: New amide derivatives with different substituents on the nitrogen atom.
Scientific Research Applications
4-Iodo-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Iodo-N-isopropylbenzamide involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to interact with biological targets.
Comparison with Similar Compounds
4-Iodo-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
4-Iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
4-Iodo-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness: 4-Iodo-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can result in different reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-iodo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCJCULDBSFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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